molecular formula C14H11ClF2N2O2 B5411123 (E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE

(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE

Cat. No.: B5411123
M. Wt: 312.70 g/mol
InChI Key: AGUXACVQZSZPEJ-QPJJXVBHSA-N
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Description

(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE typically involves a multi-step process. The initial step often includes the preparation of the pyrazole ring, followed by the introduction of the chloro and methyl groups. The final step involves the formation of the propenone moiety through a condensation reaction with the difluoromethoxyphenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into different derivatives with altered properties.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and propenone analogs. Examples include:

  • 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2-propen-1-one
  • 1-(4-Methyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-2-propen-1-one

Uniqueness

What sets (E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

(E)-1-(4-chloro-1-methylpyrazol-3-yl)-3-[4-(difluoromethoxy)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF2N2O2/c1-19-8-11(15)13(18-19)12(20)7-4-9-2-5-10(6-3-9)21-14(16)17/h2-8,14H,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUXACVQZSZPEJ-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)C=CC2=CC=C(C=C2)OC(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C(=N1)C(=O)/C=C/C2=CC=C(C=C2)OC(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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